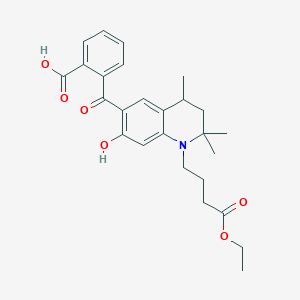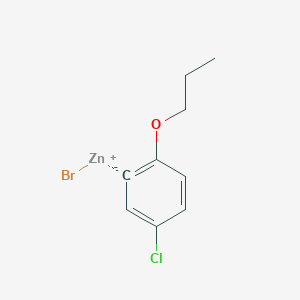
2-(((1h-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, fused with a benzonitrile moiety that includes a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 3-chloromethyl-1H-pyrazole with 6-fluorobenzonitrile in the presence of a base such as sodium carbonate in a solvent like acetonitrile . The reaction mixture is usually stirred under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as column chromatography, can be optimized for large-scale production to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzonitrile moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or bind to specific receptors, leading to a cascade of biochemical events . The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another pyrazole derivative with similar structural features.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: A compound with a pyrazole ring and similar functional groups.
Uniqueness
2-(((1H-Pyrazol-3-yl)methyl)amino)-6-fluorobenzonitrile is unique due to the presence of both a fluorine atom and a benzonitrile moiety, which can impart specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9FN4 |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
2-fluoro-6-(1H-pyrazol-5-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C11H9FN4/c12-10-2-1-3-11(9(10)6-13)14-7-8-4-5-15-16-8/h1-5,14H,7H2,(H,15,16) |
InChI Key |
ZUNGZCLOBWBESM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)NCC2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















